molecular formula C10H10BrClO2 B13531892 3-(2-Bromo-5-chlorophenyl)-2-methylpropanoic acid CAS No. 66192-06-1

3-(2-Bromo-5-chlorophenyl)-2-methylpropanoic acid

Cat. No.: B13531892
CAS No.: 66192-06-1
M. Wt: 277.54 g/mol
InChI Key: RGZZEELBBJWXQX-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-chlorophenyl)-2-methylpropanoic acid is an organic compound featuring a bromine and chlorine-substituted phenyl ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves starting with 2-bromo-5-chlorophenylboronic acid, which undergoes a series of reactions to introduce the propanoic acid moiety . The reaction conditions often include the use of triflic acid at elevated temperatures to achieve high regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-chlorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-(2-Bromo-5-chlorophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-chlorophenyl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms on the phenyl ring can form specific interactions with target molecules, influencing their activity. The propanoic acid moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chlorophenylboronic acid: Shares a similar phenyl ring structure but lacks the propanoic acid moiety.

    3-Bromo-4-chlorophenylacetic acid: Similar in structure but with different substitution patterns on the phenyl ring.

Uniqueness

3-(2-Bromo-5-chlorophenyl)-2-methylpropanoic acid is unique due to the specific combination of bromine and chlorine substitutions on the phenyl ring and the presence of a propanoic acid group

Properties

CAS No.

66192-06-1

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

3-(2-bromo-5-chlorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10BrClO2/c1-6(10(13)14)4-7-5-8(12)2-3-9(7)11/h2-3,5-6H,4H2,1H3,(H,13,14)

InChI Key

RGZZEELBBJWXQX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC(=C1)Cl)Br)C(=O)O

Origin of Product

United States

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